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Compound of Interest

Compound Name: 2-(Piperidin-1-yl)acetohydrazide

Cat. No.: B1312390

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Piperidin-1-yl)acetohydrazide is a piperidine-containing derivative belonging to the
hydrazide class of organic compounds. This technical guide provides a comprehensive
overview of its chemical properties, a representative synthesis protocol, and a discussion of the
potential biological significance of its structural motifs. Due to the limited availability of specific
experimental data for this compound in publicly accessible literature, this guide combines
computed data with general experimental methodologies and insights from closely related
analogues. This document aims to serve as a foundational resource for researchers interested
in the potential applications of 2-(Piperidin-1-yl)acetohydrazide in medicinal chemistry and
drug discovery.

Chemical Properties

2-(Piperidin-1-yl)acetohydrazide, with the molecular formula C7H15N30, is a small molecule
featuring a piperidine ring linked to an acetohydrazide functional group. The physicochemical
properties of this compound are summarized below. It is important to note that while some
properties have been computationally predicted, experimental data for parameters such as
melting and boiling points are not readily available in the current literature.
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Property Value Source
2-(piperidin-1-

UPAC Name yl)(:cF;tohydrazide )

Molecular Formula C7H15N30 SpectraBase

Molecular Weight 157.22 g/mol SpectraBase

Exact Mass 157.121512 g/mol SpectraBase

Not assigned (precursor acid is
CAS Number -
3235-67-4)

PubChem (CID 10847264, for

Topological Polar Surface Area  58.4 A2
a related compound)

Melting Point Data not available -
Boiling Point Data not available -
Solubility Data not available -

InChl=1S/C7H15N30/c8-9-
InChl 7(11)6-10-4-2-1-3-5-10/h1- SpectraBase
6,8H2,(H,9,11)

RPFBMWXGJRIJOJ-
InChlKey SpectraBase
UHFFFAOYSA-N

SMILES C1CCN(CC1)CC(=O)NN SpectraBase

Spectral Data

While experimental spectra for 2-(Piperidin-1-yl)acetohydrazide are not widely published, a
computed 13C NMR spectrum is available.

e 13C NMR (Computed): The predicted chemical shifts provide a theoretical fingerprint of the
carbon skeleton of the molecule. These values can be used as a reference for the
verification of synthesized samples.

Synthesis and Experimental Protocols
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A detailed experimental protocol for the synthesis of 2-(Piperidin-1-yl)acetohydrazide is not
explicitly described in the literature. However, a standard and reliable method for the synthesis
of acetohydrazides involves the hydrazinolysis of the corresponding ester. Below is a
representative protocol adapted from the synthesis of similar compounds.

Synthesis of Ethyl 2-(Piperidin-1-yl)acetate
(Intermediate)

The synthesis of the precursor, ethyl 2-(piperidin-1-yl)acetate, is a necessary first step.
e Reaction:

o To a solution of piperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add
potassium carbonate (1.5 eq).

o Slowly add ethyl bromoacetate (1.1 eq) to the mixture at room temperature.

o Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction
progress by thin-layer chromatography (TLC).

o Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

o The crude product can be purified by column chromatography to yield pure ethyl 2-
(piperidin-1-yl)acetate.

Synthesis of 2-(Piperidin-1-yl)acetohydrazide

e Reaction:

o

Dissolve ethyl 2-(piperidin-1-yl)acetate (1.0 eq) in ethanol.

o

Add hydrazine hydrate (3.0-5.0 eq) to the solution.

o

Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

[¢]

After the reaction is complete, cool the mixture to room temperature and remove the
solvent under reduced pressure.
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o The resulting crude product can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/ether) to afford 2-(Piperidin-1-yl)acetohydrazide as a solid.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

1H NMR and 13C NMR: To confirm the chemical structure.

Mass Spectrometry (MS): To verify the molecular weight.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=0).

Melting Point Analysis: To determine the purity of the compound.

Synthesis Workflow
(Ethyl Bromoacetate)
Alkylation

( ) (Hydrazine Hydrate)

ydrazinolysis

Click to download full resolution via product page

A high-level overview of the synthesis workflow for 2-(Piperidin-1-yl)acetohydrazide.

Biological Activity and Signaling Pathways

There is no specific biological activity or associated signaling pathway reported for 2-
(Piperidin-1-yl)acetohydrazide in the scientific literature. However, the constituent chemical
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moieties, namely the piperidine ring and the hydrazide group, are present in numerous
biologically active compounds. This suggests that 2-(Piperidin-1-yl)acetohydrazide could be
a valuable scaffold for the development of novel therapeutic agents.

The hydrazone derivatives of hydrazides are known to exhibit a wide range of pharmacological
activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. The
piperidine scaffold is a common feature in many approved drugs, contributing to their
pharmacokinetic and pharmacodynamic properties.

Hypothetical Signaling Pathway Involvement

Given the prevalence of piperidine-containing compounds as inhibitors of various enzymes and
receptors, one could hypothesize that derivatives of 2-(Piperidin-1-yl)acetohydrazide might
interact with specific cellular signaling pathways. For instance, many piperidine derivatives are
known to target G-protein coupled receptors (GPCRSs) or ion channels.

The following diagram illustrates a generic GPCR signaling cascade, which could be a potential
target for a hypothetical bioactive derivative of 2-(Piperidin-1-yl)acetohydrazide.
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A generalized GPCR signaling pathway, a potential target for bioactive piperidine compounds.

Conclusion and Future Directions
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2-(Piperidin-1-yl)acetohydrazide is a simple yet potentially valuable molecule for chemical
and pharmaceutical research. While there is a notable lack of specific experimental data for this
compound, its structural components suggest a potential for biological activity. This technical
guide provides a summary of the available information and a framework for its synthesis and
characterization.

Future research should focus on the synthesis and thorough characterization of 2-(Piperidin-1-
yl)acetohydrazide to establish its definitive physicochemical properties. Subsequently, the
synthesis of a library of its derivatives, particularly hydrazones, and their screening for various
biological activities would be a logical next step. Such studies could uncover novel therapeutic
applications for this class of compounds and contribute to the development of new drug
candidates.

 To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Piperidin-1-
yl)acetohydrazide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1312390#2-piperidin-1-yl-acetohydrazide-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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